molecular formula C8H14N2O2 B1304838 N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine CAS No. 90152-88-8

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Cat. No.: B1304838
CAS No.: 90152-88-8
M. Wt: 170.21 g/mol
InChI Key: ZZKQYXZXRHAHKH-UHFFFAOYSA-N
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Description

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is also known by its CAS number 5249-21-8 . This compound is characterized by the presence of an azepine ring, which is a seven-membered nitrogen-containing heterocycle, and a glycine moiety, which is an amino acid.

Scientific Research Applications

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine typically involves the reaction of 3,4,5,6-tetrahydro-2H-azepine with glycine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine involves its interaction with specific molecular targets and pathways. The azepine ring and glycine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine include:

Uniqueness

This compound is unique due to its specific structural features, such as the combination of an azepine ring and a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8(12)6-10-7-4-2-1-3-5-9-7/h1-6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKQYXZXRHAHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009184
Record name N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90152-88-8
Record name Glycine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090152888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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